1-Cyanocyclooctane-1-carboxylic acid
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Overview
Description
1-Cyanocyclooctane-1-carboxylic acid is an organic compound characterized by a cyclooctane ring with a cyano group and a carboxylic acid group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanocyclooctane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of cyclooctanone with cyanide ions in the presence of a strong base can yield the desired compound. Another method involves the use of diazo compounds and ylides to introduce the cyano and carboxylic acid groups onto the cyclooctane ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Cyanocyclooctane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclooctanone derivatives, while reduction can produce cyclooctylamines.
Scientific Research Applications
1-Cyanocyclooctane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-cyanocyclooctane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions influence the compound’s reactivity and its role in various chemical processes.
Comparison with Similar Compounds
- 1-Cyanocyclopropane-1-carboxylic acid
- 1-Cyanocyclohexane-1-carboxylic acid
- 1-Cyanocyclopentane-1-carboxylic acid
Comparison: 1-Cyanocyclooctane-1-carboxylic acid is unique due to its larger ring size, which imparts different steric and electronic properties compared to its smaller-ring analogs. This uniqueness can affect its reactivity and the types of reactions it undergoes, making it a valuable compound for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-cyanocyclooctane-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c11-8-10(9(12)13)6-4-2-1-3-5-7-10/h1-7H2,(H,12,13) |
InChI Key |
HYNKMYKEWAHASB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)(C#N)C(=O)O |
Origin of Product |
United States |
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